![molecular formula C22H29NO B14510250 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine CAS No. 62663-49-4](/img/structure/B14510250.png)
2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methylphenoxy and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine typically involves multiple steps:
Formation of the Phenylpropyl Intermediate: The initial step involves the preparation of the 3-(2-methylphenoxy)-3-phenylpropyl intermediate. This can be achieved through a nucleophilic substitution reaction where 2-methylphenol reacts with 3-chloropropiophenone in the presence of a base such as potassium carbonate.
Piperidine Ring Formation: The phenylpropyl intermediate is then reacted with piperidine under reflux conditions to form the final product. The reaction is typically carried out in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-diphenyl-1,3-propanedione: A structurally related compound with different functional groups.
1-(2-Methylphenoxy)-3-[(1-methyl-2-phenylethyl)amino]-2-propanol: Another compound with a similar phenoxy and phenylpropyl moiety.
Uniqueness
2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62663-49-4 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine |
InChI |
InChI=1S/C22H29NO/c1-18-10-6-7-14-21(18)24-22(20-12-4-3-5-13-20)15-17-23-16-9-8-11-19(23)2/h3-7,10,12-14,19,22H,8-9,11,15-17H2,1-2H3 |
InChI Key |
LHWVULBJUHXCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


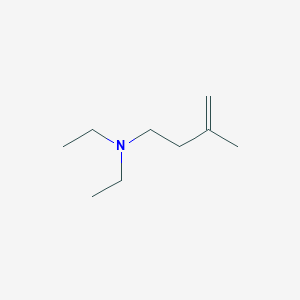
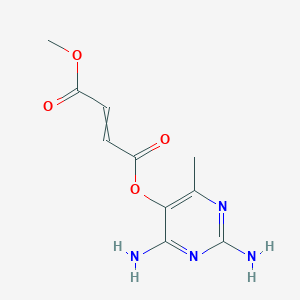
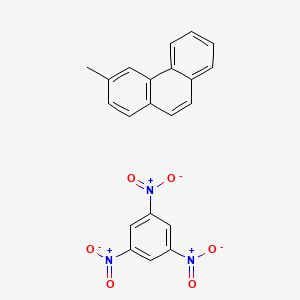
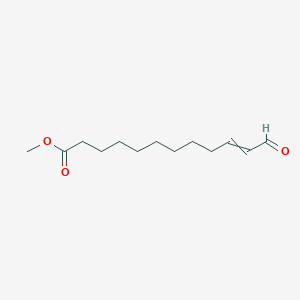
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
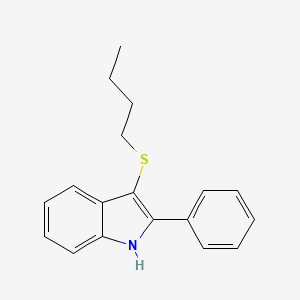
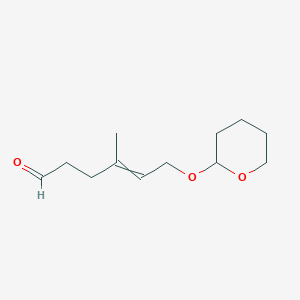
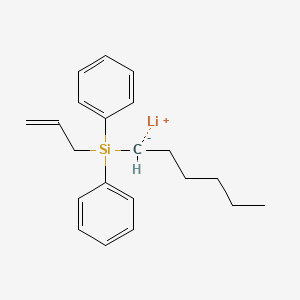

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)



